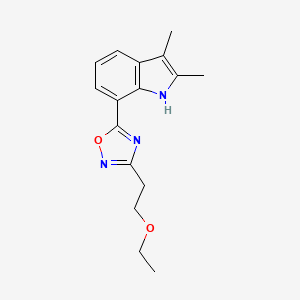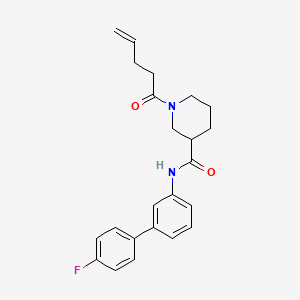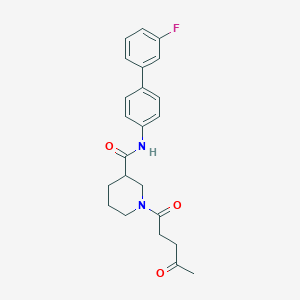![molecular formula C16H24N2O3 B3796786 (3S,4S)-1-[(3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B3796786.png)
(3S,4S)-1-[(3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
描述
(3S,4S)-1-[(3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is a complex organic compound characterized by its unique structural features It contains a pyrrolidine ring, a morpholine ring, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[(3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction using morpholine and a suitable leaving group on the pyrrolidine ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using a methoxybenzyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
(3S,4S)-1-[(3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
科学研究应用
(3S,4S)-1-[(3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of (3S,4S)-1-[(3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- (3S,4S)-3-Methyl-4-{[6-O-(3,4,5-trihydroxybenzoyl)-β-D-glucopyranosyl]oxy}octanoic acid
- 2-Methoxyphenyl isocyanate
- 4-Methoxyphenylacetic acid
Uniqueness
(3S,4S)-1-[(3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is unique due to its combination of a pyrrolidine ring, a morpholine ring, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the morpholine ring can enhance its solubility and stability, while the methoxyphenyl group can influence its binding affinity to molecular targets.
属性
IUPAC Name |
(3S,4S)-1-[(3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-14-4-2-3-13(9-14)10-17-11-15(16(19)12-17)18-5-7-21-8-6-18/h2-4,9,15-16,19H,5-8,10-12H2,1H3/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBMOHFHWHOZRL-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC(C(C2)O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CN2C[C@@H]([C@H](C2)O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-benzisoxazole](/img/structure/B3796707.png)
![6-methyl-5-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B3796712.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(1H-imidazol-1-ylmethyl)-2-methylpropyl]benzamide](/img/structure/B3796714.png)

![3-{[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]methyl}-N-1H-indazol-5-ylbenzamide](/img/structure/B3796725.png)
![7-(Cyclopropylmethyl)-2-[[2-(furan-2-yl)phenyl]methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3796741.png)
![methyl 5-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3796749.png)
![N-(2-{[1-(2,3-dimethylphenyl)piperidin-4-yl]amino}ethyl)-N-methylmethanesulfonamide](/img/structure/B3796755.png)
![4-({4-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B3796763.png)

![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxy-3-methoxypropyl)benzamide](/img/structure/B3796791.png)
![4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B3796797.png)

![5-oxo-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B3796803.png)
